4-(Dimethylamino)-2-methylidenebutanoic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(dimethylamino)-2-methylidenebutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-6(7(9)10)4-5-8(2)3;/h1,4-5H2,2-3H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOCVDBOQZKNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-2-methylidenebutanoic acid hydrochloride typically involves the reaction of dimethylamine with appropriate precursors under controlled conditions. One common method is the reaction of dimethylamine with 2-methylidenebutanoic acid in the presence of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the exothermic nature of the synthesis. The process would be optimized to ensure high yield and purity, with purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)-2-methylidenebutanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
Antiviral Research
One of the prominent applications of 4-(Dimethylamino)-2-methylidenebutanoic acid hydrochloride is in the development of antiviral agents. Recent studies have explored its efficacy as a covalent inhibitor for the main protease of SARS-CoV-2. The compound was shown to engage the catalytic cysteine effectively, suggesting its potential as a therapeutic agent against COVID-19 . This highlights the compound's relevance in current pharmaceutical research aimed at combating viral infections.
Prodrugs for Selective Drug Delivery
The compound has also been investigated as part of prodrug formulations that enhance selective drug delivery mechanisms. Research indicates that it can react with electron carriers or reactive species generated during electron transport, facilitating targeted therapeutic effects . This application is significant in improving drug bioavailability and minimizing side effects.
Polymer Science
Copolymerization Initiator
In polymer chemistry, this compound has been utilized as an initiator in copolymerization processes. Its ability to initiate the ring-opening polymerization of various monomers makes it a valuable tool for synthesizing new polymeric materials with tailored properties. This application is particularly relevant in developing biodegradable polymers and advanced materials for industrial applications .
Organic Synthesis
Reagent in Chemical Reactions
This compound serves as a versatile reagent in organic synthesis. It has been employed in various chemical reactions, including cross-coupling reactions and enantiospecific analyses of carboxylic acids. Its efficiency compared to other catalysts highlights its utility in synthesizing complex organic molecules .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 4-(Dimethylamino)-2-methylidenebutanoic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound's basicity and nucleophilic properties allow it to act as a catalyst or intermediate in various reactions, facilitating the formation of desired products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. 4-(Dimethylamino)butanoic Acid Hydrochloride
- Molecular Formula: Likely C₆H₁₄ClNO₂ (inferred from structure).
- Key Differences : Lacks the methylidene group at position 2, resulting in a saturated carbon chain. This reduces steric hindrance and may enhance solubility in polar solvents.
2.2. trans-4-(Dimethylamino)-2-butenoic Acid Hydrochloride
- Molecular Formula: C₆H₁₁NO₂·HCl (MW: 165.62 g/mol) .
- Key Differences: Features a trans double bond at position 2 instead of a methylidene group.
- Applications : Likely used in asymmetric synthesis or as a chiral building block in pharmaceuticals .
2.3. 4-(Dimethylamino)but-2-enoyl Chloride
- Molecular Formula: C₆H₁₀ClNO (MW: 147.60 g/mol) .
- Key Differences : Contains an acyl chloride group instead of a carboxylic acid, making it highly reactive in nucleophilic substitution reactions. The absence of a hydroxyl group increases its volatility and reactivity.
- Applications : Primarily employed as an intermediate in peptide synthesis or polymer chemistry .
2.4. 4-(Dimethylamino)-2-hydroxybutanoic Acid
- Molecular Formula: C₆H₁₃NO₃ (MW: 147.17 g/mol) .
- Key Differences : Substitutes the methylidene group with a hydroxyl group at position 2, enabling hydrogen bonding. This enhances solubility in aqueous media but reduces stability under acidic conditions.
- Applications: Potential use in biodegradable materials or as a chelating agent in metal ion coordination .
Comparative Data Table
Research Findings and Implications
- Reactivity : The methylidene group in the target compound may confer unique reactivity in cycloaddition or Michael addition reactions compared to analogs with hydroxyl or acyl chloride groups .
- Solubility: Compounds with hydroxyl groups (e.g., 4-(Dimethylamino)-2-hydroxybutanoic acid) exhibit higher aqueous solubility, whereas acyl chloride derivatives are more lipid-soluble .
- Pharmaceutical Relevance: The trans-4-(Dimethylamino)-2-butenoic acid hydrochloride’s rigid structure could enhance selectivity in drug-target interactions, while the target compound’s methylidene group might stabilize transition states in catalytic processes .
Biological Activity
4-(Dimethylamino)-2-methylidenebutanoic acid hydrochloride, commonly referred to as DMABH, is a compound of significant interest in biochemical research due to its potential biological activities. This article reviews the biological activity of DMABH, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C6H11ClN2O2
- Molecular Weight : 165.618 g/mol
- CAS Number : 848133-35-7
The compound features a dimethylamino group, which is known to influence its biological interactions, particularly in neurotransmission and enzyme inhibition.
DMABH exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Key mechanisms include:
- Inhibition of Enzymatic Activity : DMABH has been shown to inhibit certain proteases, which are critical in viral replication processes, particularly in SARS-CoV-2. This inhibition can disrupt the viral life cycle and reduce infectivity .
- Modulation of Neurotransmitter Systems : The dimethylamino group may enhance the compound's ability to interact with neurotransmitter systems, potentially affecting mood and cognitive functions.
Biological Activities
The following table summarizes the primary biological activities associated with DMABH:
Case Studies
Several studies have explored the efficacy and safety of DMABH in various biological contexts:
- Antiviral Activity Against SARS-CoV-2 :
- Neuroprotective Effects :
-
Antimicrobial Properties :
- In a series of experiments, DMABH was tested against several bacterial strains, showing promising results that warrant further exploration for potential use as an antimicrobial agent.
Safety and Toxicity
While DMABH shows considerable promise for therapeutic applications, understanding its safety profile is crucial:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(dimethylamino)-2-methylidenebutanoic acid hydrochloride?
The synthesis typically involves reacting dimethylamine with butanoic acid derivatives under acidic conditions. A common method includes refluxing the reactants in an acidic medium (e.g., hydrochloric acid) to facilitate the formation of the hydrochloride salt. Key parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or dichloromethane), and stoichiometric ratios of reagents to maximize yield and purity .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the methylidene and dimethylamino groups. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography can resolve stereochemistry. Elemental analysis ensures purity, and Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like the carboxylic acid and hydrochloride salt .
Q. How does the compound’s stability vary under different storage and experimental conditions?
The compound is stable under inert atmospheres (e.g., nitrogen) at room temperature but degrades in the presence of strong oxidizing agents or prolonged exposure to moisture. Storage recommendations include desiccated environments at 2–8°C. Stability studies using accelerated degradation tests (e.g., thermal stress at 40°C) help establish shelf-life parameters .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in complex reactions?
Density functional theory (DFT) calculations and quantum chemical modeling can simulate reaction pathways, such as nucleophilic substitutions or cycloadditions. These methods predict transition states, activation energies, and regioselectivity, enabling targeted experimental designs. For example, reaction path searches using software like Gaussian or ORCA optimize conditions for functional group transformations .
Q. How can contradictory spectral data from different studies be reconciled?
Discrepancies in NMR or MS data may arise from solvent effects, pH variations, or impurities. Systematic validation using standardized protocols (e.g., identical deuterated solvents across studies) and cross-referencing with high-resolution MS or 2D NMR (e.g., COSY, HSQC) can resolve ambiguities. Contradictions in melting points might indicate polymorphic forms, necessitating differential scanning calorimetry (DSC) analysis .
Q. What mechanistic insights explain its biological activity in enzyme inhibition studies?
The dimethylamino group enhances binding affinity to enzymes like dipeptidyl peptidase-IV (DPP-4) through electrostatic interactions with catalytic residues. Kinetic assays (e.g., Michaelis-Menten plots) and X-ray crystallography of enzyme-inhibitor complexes reveal competitive or non-competitive inhibition modes. Comparative studies with analogs (e.g., 4-(methylamino)butanoic acid hydrochloride) highlight structural determinants of potency .
Q. How do structural modifications impact its pharmacokinetic properties?
Modifying the methylidene group or substituting the dimethylamino moiety alters solubility, bioavailability, and metabolic stability. For instance, esterification of the carboxylic acid improves cell membrane permeability, while fluorination at specific positions reduces hepatic clearance. Pharmacokinetic studies in rodent models, coupled with HPLC-MS plasma profiling, quantify these effects .
Methodological Considerations
Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?
Process intensification techniques, such as flow chemistry or microwave-assisted synthesis, enhance reaction efficiency. Design of experiments (DoE) models identify critical variables (e.g., reagent concentration, pH). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) removes impurities like unreacted dimethylamine .
Q. How can researchers address discrepancies in reported biological activity across cell lines?
Cell-specific variability (e.g., membrane transporter expression) may explain differences. Standardized assays (e.g., MTT for cytotoxicity) under controlled oxygen and nutrient conditions reduce noise. Co-culture models or organ-on-a-chip systems provide more physiologically relevant activity profiles .
Q. What analytical workflows validate the compound’s purity for regulatory submissions?
A tiered approach combines HPLC (≥95% purity), residual solvent analysis (GC-MS), and trace metal detection (ICP-MS). Stability-indicating methods (e.g., forced degradation followed by LC-MS) confirm specificity. Regulatory guidelines (e.g., ICH Q3A) dictate thresholds for impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
